D-Xylulose

描述

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Ascochyta medicaginicola, Daphnia pulex, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

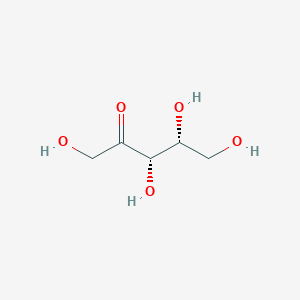

Structure

3D Structure

属性

IUPAC Name |

(3S,4R)-1,3,4,5-tetrahydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJHHRNXZUBTE-WUJLRWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415364, DTXSID201337597 | |

| Record name | D-Xylulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Threo-2-Pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-84-8, 5962-29-8 | |

| Record name | D-Xylulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylulose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Xylulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Threo-2-Pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XYLULOSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N4LZL67SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | XYLULOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSC9WAF8X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

D-Xylulose: A Comprehensive Technical Guide on its Biochemical Properties, Structure, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylulose, a ketopentose monosaccharide, is a pivotal intermediate in carbohydrate metabolism, particularly within the pentose phosphate pathway (PPP). While less commonly known than its aldose isomer, D-xylose, this compound plays a crucial role in cellular biosynthesis and redox balance. This technical guide provides an in-depth overview of the core biochemical properties, structural features, and metabolic pathways associated with this compound, tailored for professionals in research and drug development.

Biochemical Properties of this compound

This compound is a five-carbon sugar with the chemical formula C₅H₁₀O₅. Its physical and chemical characteristics are summarized in the table below. It is typically encountered as a syrup or a colorless crystalline solid and is soluble in water. Inconsistencies in the reported melting point suggest that it may not have a sharp melting point or that different forms exist.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₅ | |

| Molecular Weight | 150.13 g/mol | |

| CAS Number | 551-84-8 | |

| Appearance | Syrup or colorless crystalline solid | |

| Melting Point | 15 °C (Note: Data is sparse and may vary) | |

| Solubility in Water | 678 g/L; 50 mg/mL | |

| Synonyms | D-threo-2-Pentulose, D-Xyloketose |

Chemical Structure of this compound

Like other monosaccharides with five or more carbons, this compound can exist in both a linear (open-chain) and a cyclic form. The open-chain structure is that of D-threo-2-pentulose. In aqueous solutions, it predominantly exists in a cyclic furanose (five-membered ring) structure. This cyclization occurs through an intramolecular hemiacetal formation between the ketone at the C2 position and the hydroxyl group at the C5 position. This results in the formation of a new chiral center at C2, the anomeric carbon, leading to two anomers: α-D-xylulofuranose and β-D-xylulofuranose.

Metabolic Significance and Signaling Pathways

This compound is a key metabolic intermediate that links the metabolism of D-xylose to the central pentose phosphate pathway. The catabolism of D-xylose, a major component of hemicellulose, proceeds through two primary pathways in different organisms, both of which converge on the production of this compound.

D-Xylose Metabolism Pathways

a) Oxido-Reductase Pathway: This pathway is common in yeasts and fungi. It involves a two-step conversion of D-xylose to this compound.

b) Isomerase Pathway: This pathway is predominantly found in bacteria. It involves a single-step isomerization of D-xylose to this compound.

Entry into the Pentose Phosphate Pathway

Once formed, this compound is phosphorylated by the enzyme xylulokinase to produce this compound-5-phosphate. This phosphorylated intermediate is a central metabolite in the non-oxidative branch of the pentose phosphate pathway, where it can be interconverted with other sugar phosphates, ultimately leading to the synthesis of nucleotides, aromatic amino acids, and intermediates of glycolysis.

Experimental Protocols

Enzymatic Assay of Xylose Isomerase Activity

This protocol is for the determination of xylose isomerase activity by measuring the formation of this compound, which is then coupled to the oxidation of NADH by sorbitol dehydrogenase.

Principle:

-

D-Xylose is converted to this compound by xylose isomerase.

-

This compound is reduced to xylitol by sorbitol dehydrogenase, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Reagents:

-

100 mM Tris-HCl buffer, pH 7.5

-

10 mM MgCl₂

-

0.15 mM NADH solution

-

Sorbitol dehydrogenase (e.g., 2 U/reaction)

-

500 mM D-xylose solution

-

Enzyme sample (cell extract or purified xylose isomerase)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NADH, and sorbitol dehydrogenase in a cuvette.

-

Add the enzyme sample to the reaction mixture.

-

Initiate the reaction by adding the D-xylose solution.

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) for a set period (e.g., 5-10 minutes).

-

Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Workflow:

The Central Role of D-Xylulose-5-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of D-Xylulose-5-Phosphate (Xu5P) in the pentose phosphate pathway (PPP), a critical metabolic route for cellular biosynthesis and redox balance. This document provides a comprehensive overview of Xu5P's function as a key intermediate, its involvement in enzymatic reactions, and its emerging role as a signaling molecule. Quantitative data, detailed experimental protocols, and pathway visualizations are presented to support advanced research and drug development efforts targeting this crucial metabolic nexus.

This compound-5-Phosphate: A Key Intermediate in the Non-Oxidative Pentose Phosphate Pathway

This compound-5-phosphate is a phosphorylated ketopentose sugar that serves as a central hub in the non-oxidative branch of the pentose phosphate pathway.[1][2][3] This phase of the PPP is responsible for the interconversion of pentose phosphates, ultimately linking the PPP with glycolysis and gluconeogenesis by generating key intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate.[1][3]

The formation of this compound-5-phosphate occurs through the reversible epimerization of D-ribulose-5-phosphate, a product of the oxidative phase of the PPP. This reaction is catalyzed by the enzyme ribulose-5-phosphate 3-epimerase (RPE, EC 5.1.3.1).[1][2][4][5] The activity of RPE is crucial for providing the necessary Xu5P substrate for the subsequent transketolase reactions.[1]

Quantitative Data

The following tables summarize key quantitative data related to this compound-5-phosphate and the enzymes involved in its metabolism.

Table 1: Cellular Concentration of this compound-5-Phosphate in Rat Liver

| Dietary State | This compound-5-Phosphate (nmol/g) |

| 48 h starved | 3.8 ± 0.3 |

| Ad libitum fed (standard NIH rat ration) | 8.6 ± 0.3 |

| Meal-fed (fat-free diet) | 66.3 ± 8.3 |

Data from a study on rat liver tissue, demonstrating the dynamic regulation of Xu5P levels in response to nutritional status.

Table 2: Kinetic Parameters of Ribulose-5-Phosphate 3-Epimerase (RPE)

| Organism/Tissue | Km for D-Ribulose-5-Phosphate (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Notes |

| Trypanosoma cruzi (TcRPE2) | 2.21 ± 0.23 | 0.32 ± 0.02 | 0.16 ± 0.02 | Recombinant isoenzyme exhibiting Michaelis-Menten kinetics. |

| Escherichia coli | 2.40 ± 0.40 | - | - | Recombinant cobalt metalloform. |

| Human Erythrocytes | - | - | - | Exhibits cooperative binding with a Hill coefficient of approx. 2.0 under certain conditions. |

Kinetic parameters can vary significantly between species and isoforms.

Table 3: Kinetic Parameters of Transketolase (TKT) with this compound-5-Phosphate

| Organism/Tissue | Substrates | Km for this compound-5-Phosphate (µM) | Other Kinetic Parameters | Reaction Mechanism |

| Rat Liver | This compound-5-Phosphate and D-Ribose-5-Phosphate | - | k2 = 42 s-1, k4 = 9.4 s-1, Kd (abortive complex) = 125 µM | Ping-pong (two-stroke substitution) |

| Human | This compound-5-Phosphate and D-Ribose-5-Phosphate | 6.3 ± 1.6 (in the absence of R5P) | Vmax (one-substrate reaction) = 0.68 ± 0.09 unit/mg | - |

The kinetics of transketolase are complex and can be influenced by the presence of both donor and acceptor substrates.

Core Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involving this compound-5-Phosphate.

References

- 1. researchgate.net [researchgate.net]

- 2. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purification, properties and assay of D-ribulose 5-phosphate 3-epimerase from human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

D-Xylulose: A Pivotal Intermediate in D-Xylose Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-xylose, the second most abundant sugar in nature, represents a significant carbon source for a wide range of microorganisms. Its efficient catabolism is a cornerstone of biotechnological applications, from biofuel production to the synthesis of value-added chemicals. Central to these metabolic routes is the formation of D-xylulose, a ketopentose that serves as the gateway to the pentose phosphate pathway (PPP). This technical guide provides a comprehensive overview of the role of this compound in D-xylose metabolism, detailing the key enzymatic conversions, the major metabolic pathways, their regulation, and the experimental protocols used for their investigation.

Introduction

The metabolic conversion of D-xylose into universally conserved central metabolic intermediates proceeds through various pathways, which, despite their differences, converge on the production of this compound. This intermediate is subsequently phosphorylated to this compound-5-phosphate, which then enters the pentose phosphate pathway, linking pentose catabolism to glycolysis and other essential cellular processes. Understanding the kinetics and regulation of the enzymes that produce and consume this compound is paramount for the rational metabolic engineering of microorganisms for enhanced xylose utilization.

Metabolic Pathways of D-Xylose Utilization

Microorganisms have evolved several distinct pathways for the catabolism of D-xylose. These can be broadly categorized into isomerase, oxidoreductase, and oxidative pathways.[1][2]

The Isomerase Pathway

Predominantly found in prokaryotes, the isomerase pathway involves the direct conversion of D-xylose to this compound.[1][3] This single-step isomerization is catalyzed by the enzyme xylose isomerase (XI) .[3] Subsequently, xylulokinase (XK) phosphorylates this compound to this compound-5-phosphate, which then enters the pentose phosphate pathway.[3]

Figure 1: The Isomerase Pathway for D-Xylose Metabolism.

The Oxidoreductase Pathway

Common in eukaryotic microorganisms such as yeasts and fungi, this pathway involves a two-step conversion of D-xylose to this compound.[1][2] First, xylose reductase (XR) reduces D-xylose to the intermediate xylitol, utilizing either NADPH or NADH as a cofactor.[4] Subsequently, xylitol dehydrogenase (XDH) oxidizes xylitol to this compound, typically using NAD+ as a cofactor.[5] Similar to the isomerase pathway, this compound is then phosphorylated by xylulokinase to enter the pentose phosphate pathway.[5]

References

- 1. Regulation of xylose metabolism in recombinant Saccharomyces cerevisiae | Scilit [scilit.com]

- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Kinetics and Predicted Structure of a Novel Xylose Reductase from Chaetomium thermophilum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saccharomyces cerevisiae Engineered for Xylose Metabolism Exhibits a Respiratory Response - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of D-Xylulose in Microbial Metabolism: A Technical Guide to its Natural Occurrence and Discovery

For Immediate Release

[City, State] – December 16, 2025 – In the intricate world of microbial metabolism, the five-carbon ketose, D-xylulose, emerges as a central intermediate in the utilization of D-xylose, the second most abundant sugar in nature. This technical guide provides an in-depth exploration of the natural occurrence and discovery of this compound in microorganisms, tailored for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols for this compound analysis, and visualizes the core metabolic pathways and experimental workflows.

Introduction: The Significance of this compound in Microbial Systems

D-xylose, a primary constituent of lignocellulosic biomass, represents a vast and renewable carbon source for microbial fermentation. The ability of various microorganisms, including bacteria, yeasts, and fungi, to metabolize D-xylose is of significant interest for the production of biofuels and other valuable chemicals. Central to this metabolic capability is the conversion of D-xylose to this compound, a critical step that channels this pentose sugar into the central carbon metabolism. The efficiency of this conversion and the subsequent metabolism of this compound are key determinants of the overall productivity of xylose-based fermentation processes.

Natural Occurrence and Metabolic Pathways

This compound is not typically found in high concentrations in the natural environment but exists as a key intracellular metabolite in microorganisms that utilize D-xylose. Its presence was discovered through the elucidation of D-xylose metabolic pathways in various microbes. Two primary pathways lead to the formation of this compound:

-

The Xylose Isomerase (XI) Pathway: Predominantly found in bacteria, this pathway involves the direct isomerization of D-xylose to this compound, catalyzed by the enzyme xylose isomerase.[1] This single-step conversion is a key target for metabolic engineering efforts to improve xylose fermentation in organisms like Saccharomyces cerevisiae.[1]

-

The Xylose Reductase-Xylitol Dehydrogenase (XR-XDH) Pathway: This two-step pathway is common in yeasts and filamentous fungi.[1] D-xylose is first reduced to the intermediate xylitol by xylose reductase (XR). Subsequently, xylitol is oxidized to this compound by xylitol dehydrogenase (XDH).[1]

Once formed, this compound is phosphorylated by xylulokinase to this compound-5-phosphate, which then enters the pentose phosphate pathway (PPP), a central metabolic route for the synthesis of precursors for nucleotides, aromatic amino acids, and the generation of reducing power in the form of NADPH.

Quantitative Analysis of this compound in Microorganisms

The intracellular and extracellular concentrations of this compound are critical parameters for understanding and optimizing xylose metabolism. However, due to its role as a metabolic intermediate, intracellular levels are often low and transient. Quantitative metabolomics studies have begun to shed light on these concentrations in engineered microorganisms.

| Microorganism | Strain | Condition | Intracellular this compound Concentration (μmol/g dry weight) | Extracellular this compound Concentration | Reference |

| Saccharomyces cerevisiae | Engineered xylose-utilizing strain | Aerobic, xylose medium | ~1.5 - 3.0 | Not Reported | [2][3][4] |

| Escherichia coli | Recombinant strain | Anaerobic xylose fermentation | Not Reported | Low levels detected, not quantified | [5][6] |

Note: Quantitative data for this compound is often captured in broader metabolomics studies. The values presented are indicative and can vary significantly based on the specific strain, cultivation conditions, and analytical methods used.

Experimental Protocols

Accurate quantification of this compound requires meticulous sample preparation and analysis. The following sections detail key experimental protocols.

Quenching and Extraction of Intracellular Metabolites from Yeast

To accurately measure intracellular metabolite concentrations, it is crucial to rapidly halt all enzymatic activity (quenching) and efficiently extract the metabolites.

Protocol: Cold Methanol Quenching and Extraction

This protocol is adapted from established methods for yeast metabolomics.[2][3][7]

Materials:

-

60% (v/v) Methanol, pre-chilled to -40°C

-

Boiling 75% (v/v) Ethanol

-

Centrifuge capable of reaching -9°C

-

Lyophilizer

-

Glass beads (0.5 mm diameter)

-

Bead beater

Procedure:

-

Quenching: Rapidly transfer a known volume of yeast culture (e.g., 5 mL) into a 50 mL centrifuge tube containing 25 mL of pre-chilled 60% methanol. The large volume of cold methanol ensures rapid quenching of metabolic activity.

-

Cell Pelleting: Immediately centrifuge the quenched cell suspension at 1,000 x g for 5 minutes at -9°C.

-

Supernatant Removal: Carefully decant the supernatant, which contains the extracellular metabolites. This fraction can be stored at -80°C for later analysis of extracellular this compound.

-

Washing: Resuspend the cell pellet in 5 mL of the same cold methanol solution and centrifuge again under the same conditions to remove any remaining extracellular contaminants.

-

Extraction:

-

Resuspend the final cell pellet in 1 mL of boiling 75% ethanol.

-

Incubate at 95°C for 3 minutes.

-

Add an equal volume of glass beads.

-

Disrupt the cells using a bead beater for 3 cycles of 30 seconds with 1-minute intervals on ice in between.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris.

-

-

Sample Collection: Transfer the supernatant containing the intracellular metabolites to a new tube.

-

Drying: Lyophilize the extract to dryness. The dried extract can be stored at -80°C until analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Refractive Index (RI) detector is a common method for quantifying sugars in fermentation broths.

Protocol: HPLC-RI Analysis

Instrumentation and Columns:

-

HPLC system with a Refractive Index (RI) detector.

-

Aminex HPX-87H or a similar ion-exclusion column.

Mobile Phase:

-

5 mM Sulfuric Acid (H₂SO₄) in ultrapure water.

Procedure:

-

Sample Preparation:

-

Reconstitute the dried metabolite extracts in a known volume of the mobile phase.

-

For extracellular samples, centrifuge the fermentation broth to remove cells and filter the supernatant through a 0.22 µm syringe filter.

-

-

Injection: Inject 10-20 µL of the prepared sample onto the HPLC column.

-

Chromatography:

-

Column Temperature: 60-65°C.

-

Flow Rate: 0.6 mL/min.

-

RI Detector Temperature: 40°C.

-

-

Data Analysis:

-

Identify the this compound peak based on the retention time of a pure this compound standard.

-

Quantify the concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of this compound.

-

Enzymatic Assay for this compound Quantification

This method offers high specificity for this compound by utilizing the enzyme xylulokinase.

Protocol: Coupled Enzymatic Assay

This assay couples the phosphorylation of this compound to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

Spectrophotometer capable of measuring absorbance at 340 nm.

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.

-

ATP solution (100 mM).

-

Phosphoenolpyruvate (PEP) solution (50 mM).

-

NADH solution (10 mM).

-

Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix.

-

Xylulokinase (XK).

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

-

800 µL Assay Buffer

-

10 µL ATP solution

-

10 µL PEP solution

-

10 µL NADH solution

-

5 µL PK/LDH enzyme mix

-

Sample containing this compound (up to 100 µL)

-

Water to a final volume of 990 µL.

-

-

Blank Measurement: Mix and measure the initial absorbance at 340 nm (A₁).

-

Initiate Reaction: Add 10 µL of xylulokinase solution to start the reaction.

-

Final Measurement: After the reaction has gone to completion (absorbance is stable), measure the final absorbance at 340 nm (A₂).

-

Calculation: The change in absorbance (ΔA = A₁ - A₂) is proportional to the amount of this compound in the sample. Calculate the concentration using the molar extinction coefficient of NADH (6220 L·mol⁻¹·cm⁻¹) and a standard curve.

Visualizing Metabolic Pathways and Experimental Workflows

Graphviz diagrams provide a clear visual representation of the complex relationships in metabolic pathways and experimental procedures.

D-Xylose Metabolic Pathways

Caption: Metabolic pathways for D-xylose utilization in bacteria and yeast.

Experimental Workflow for Intracellular this compound Quantification

References

- 1. Xylose Fermentation by Saccharomyces cerevisiae: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Quantitative metabolomics of a xylose-utilizing Saccharomyces cerevisiae strain expressing the Bacteroides thetaiotaomicron xylose isomerase on glucose and xylose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of environmental conditions on xylose fermentation by recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeted Metabolomics of Xylose-Fermenting Yeasts Based on Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic synthesis of D-Xylulose from D-xylose

An In-Depth Technical Guide to the Enzymatic Synthesis of D-Xylulose from D-Xylose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound from D-xylose, a critical reaction for biorefining, biofuel production, and the synthesis of rare sugars for pharmaceutical research. The guide details the core enzyme, its mechanism, quantitative data from various microbial sources, and detailed experimental protocols for synthesis, purification, and analysis.

D-Xylose is the second most abundant monosaccharide in nature, primarily found in lignocellulosic biomass.[1] Its conversion to the ketose isomer, this compound, is a pivotal step in the biological utilization of hemicellulose. The enzyme responsible for this isomerization, D-xylose isomerase, allows microorganisms to channel xylose into central metabolic routes like the pentose phosphate pathway (PPP).[2] this compound and its phosphorylated derivative, this compound-5-phosphate, are key intermediates in cellular metabolism.[3] The ability to efficiently produce this compound is of significant interest for the production of biofuels, such as ethanol, from renewable biomass and for the synthesis of rare sugars, which have important applications in drug development and functional foods.[4][5]

The Core Biocatalyst: D-Xylose Isomerase (XI)

The enzymatic conversion of D-xylose to this compound is catalyzed by D-xylose isomerase (EC 5.3.1.5), an intramolecular oxidoreductase.[6] This enzyme is also commonly referred to as glucose isomerase due to its ability to interconvert glucose and fructose, a property widely exploited in the food industry for the production of high-fructose corn syrup (HFCS).[5][7]

2.1. Structural and Functional Characteristics Xylose isomerase is typically a tetrameric protein, with each monomer often exhibiting a TIM barrel fold structure.[6] The active site is located at the center of this barrel and critically contains two divalent metal cation binding sites.[5][6] These metal ions, typically Mg²⁺, Co²⁺, or Mn²⁺, are essential for both substrate binding and catalytic activity.[4][8][9] One metal ion is considered structural, involved in the tight binding of the substrate, while the second is catalytic, playing a direct role in the isomerization reaction.[8]

2.2. Catalytic Mechanism The isomerization of the aldose D-xylose to the ketose this compound is a reversible reaction that proceeds via an intramolecular hydride shift. The currently accepted mechanism involves several key steps:

-

Ring Opening: The cyclic pyranose form of D-xylose binds to the active site, where the enzyme facilitates its opening to the linear aldehyde form.[10]

-

Substrate Coordination: The linear D-xylose molecule coordinates to the two divalent metal cations in the active site. Metal 1 binds to the O2 and O4 hydroxyl groups, while Metal 2 interacts with the O1 and O2 oxygens.[6]

-

Hydride Shift: A basic amino acid residue, often a histidine, facilitates a proton transfer, while the enzyme catalyzes a direct hydride shift from the C2 carbon to the C1 carbon of the sugar backbone.[6][11] This converts the aldehyde group into a primary alcohol and the C2 hydroxyl into a ketone.

-

Product Release: The resulting linear this compound molecule dissociates from the active site and can cyclize to its furanose form.

The reaction equilibrium is thermodynamically unfavorable for this compound formation, typically resulting in a mixture of approximately 83% D-xylose and 17% this compound under standard conditions.

Metabolic Context: The Pentose Phosphate Pathway

In many prokaryotes, the isomerase pathway is the primary route for xylose catabolism. The this compound produced is subsequently phosphorylated by xylulokinase to form this compound-5-phosphate. This key intermediate then enters the non-oxidative branch of the Pentose Phosphate Pathway (PPP), where it is converted into glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate, linking pentose sugar metabolism to central carbon metabolism.[12][13]

Quantitative Performance Data

The operational parameters of xylose isomerase vary significantly depending on the microbial source. Thermostable enzymes are often preferred for industrial applications.[7] Key kinetic parameters and optimal conditions for several xylose isomerases are summarized below.

Table 1: Optimal Conditions for Xylose Isomerase from Various Microorganisms

| Microbial Source | Optimal pH | Optimal Temperature (°C) | Required Cofactors | Reference(s) |

| Streptomyces albus | 7.0 - 9.0 | 70 - 80 | Mg²⁺, Co²⁺ | [9] |

| Bacillus sp. (NCIM 59) | 8.0 | 85 | Mg²⁺, Co²⁺, Mn²⁺ | [1] |

| Escherichia coli BL21 | 7.0 | 50 | Mg²⁺, Co²⁺, Mn²⁺ | [14] |

| Arthrobacter nicotianae | 7.5 | 70 | - | [15] |

| Thermotoga maritima | 6.5 - 7.5 | 100 | - | [16] |

| Parageobacillus thermantarcticus | 7.0 | 90 | - | [16] |

Table 2: Kinetic Parameters for D-Xylose Isomerization

| Microbial Source | K_m_ (mM) | V_max_ (μmol/min/mg) | k_cat_ (s⁻¹) | Metal Ion | Reference(s) |

| Streptomyces albus | 93 | 2.9 | - | Mg²⁺ | [9] |

| Streptomyces rubiginosus | 5.0 | - | 3.3 | Mg²⁺ | [11] |

| Bacillus sp. (NCIM 59) | 6.66 | - | 230 | Mg²⁺/Co²⁺/Mn²⁺ | [1] |

| E. coli BL21 | 0.82 (for D-glucose) | 108 (for D-glucose) | - | Mn²⁺/Mg²⁺ | [14] |

| Various | 16 - 300 | 5 - 70 U/mg | - | - | [17] |

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, cofactor concentration). Direct comparison should be made with caution.

Experimental Protocols

This section provides detailed methodologies for the laboratory-scale synthesis, purification, and analysis of this compound.

5.1. Protocol for Enzymatic Synthesis of this compound

This protocol describes a typical batch reaction for converting D-xylose to a D-xylose/D-xylulose equilibrium mixture.

-

Reagent Preparation :

-

Substrate Stock (10% w/v) : Dissolve 10 g of D-xylose in deionized water and bring the final volume to 100 mL.[18]

-

Buffer (100 mM Tris-HCl, pH 7.5) : Prepare a Tris-HCl buffer and adjust the pH to 7.5 at the desired reaction temperature.

-

Cofactor Stock (100 mM MgCl₂) : Prepare a 100 mM solution of magnesium chloride.

-

Enzyme : Use commercially available xylose isomerase (e.g., from Streptomyces rubiginosus) or a purified lab preparation.

-

-

Reaction Setup :

-

In a temperature-controlled reaction vessel, combine 50 mL of the D-xylose stock solution with 40 mL of the Tris-HCl buffer.

-

Add 1 mL of the 100 mM MgCl₂ stock solution to achieve a final concentration of 1 mM.

-

Pre-heat the mixture to the enzyme's optimal temperature (e.g., 65°C).

-

-

Initiation and Incubation :

-

Initiate the reaction by adding a predetermined amount of xylose isomerase (e.g., 5-10 units per mL of reaction volume).

-

Incubate the reaction with gentle stirring for 4-24 hours. The reaction time can be optimized by taking periodic samples and analyzing for this compound formation via HPLC.

-

-

Reaction Termination :

-

Terminate the reaction by heat inactivation. Place the reaction vessel in a boiling water bath (100°C) for 10 minutes to denature the enzyme.

-

Cool the mixture on ice. The resulting solution is an equilibrium mixture of D-xylose and this compound.

-

5.2. Protocol for this compound Purification

Due to the unfavorable equilibrium, the final reaction mixture contains a large amount of unreacted D-xylose. This protocol describes a method for separating this compound from D-xylose.

-

Enzyme Removal :

-

Centrifuge the heat-inactivated reaction mixture at 10,000 x g for 20 minutes to pellet the denatured enzyme.

-

Carefully decant and collect the supernatant. Alternatively, use ultrafiltration with a 10 kDa molecular weight cutoff (MWCO) membrane.

-

-

Chromatographic Separation :

-

Method : High-performance liquid chromatography (HPLC) with a suitable column is a common method for separating sugars. An ion-exchange column, such as a Dowex 50wx4 resin in the Ca²⁺ form, can be effective.[19][20] Centrifugal Partition Chromatography (CPC) is another advanced option.[21]

-

Mobile Phase : Use deionized water as the mobile phase.[18]

-

Column Temperature : Maintain the column at an elevated temperature (e.g., 60-80°C) to improve peak resolution.[18]

-

Detection : Use a Refractive Index (RI) detector.

-

Procedure : Inject the supernatant onto the pre-equilibrated column. Collect fractions as they elute. This compound and D-xylose will have different retention times, allowing for their separation.[18]

-

-

Product Recovery :

-

Pool the fractions containing pure this compound as determined by HPLC analysis.

-

Concentrate the pooled fractions using a rotary evaporator under reduced pressure.

-

The concentrated solution can be lyophilized (freeze-dried) to obtain this compound as a solid powder.

-

5.3. Protocol for Xylose Isomerase Activity Assay

This is a coupled enzyme assay to determine the activity of xylose isomerase by measuring the rate of this compound formation. The this compound produced is reduced by sorbitol dehydrogenase, which oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored.[11]

-

Reagent Preparation :

-

Assay Buffer : 100 mM Tris-HCl, pH 7.5.

-

NADH Stock : 10 mM NADH in assay buffer.

-

Cofactor : 100 mM MgCl₂.

-

Coupling Enzyme : Sorbitol dehydrogenase (SDH), ~100 units/mL.

-

Substrate : 500 mM D-xylose in assay buffer.

-

-

Assay Procedure :

-

In a 1 mL quartz cuvette, add:

-

850 µL Assay Buffer

-

50 µL 100 mM MgCl₂

-

20 µL 10 mM NADH

-

10 µL Sorbitol Dehydrogenase solution

-

A small volume of the xylose isomerase sample to be tested.

-

-

Mix by inversion and incubate at 25°C for 2-3 minutes to establish a baseline.

-

Initiate the reaction by adding 50 µL of the 500 mM D-xylose substrate.

-

Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer.

-

-

Calculation :

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min).

-

Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert this rate into µmoles of NADH oxidized per minute, which corresponds to the µmoles of this compound formed per minute. One unit (U) of xylose isomerase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmole of this compound per minute under the specified conditions.

-

References

- 1. Production and Purification of Extracellular D-Xylose Isomerase from an Alkaliphilic, Thermophilic Bacillus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic studies of Mg(2+)-, Co(2+)- and Mn(2+)-activated D-xylose isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucose isomerase | PPTX [slideshare.net]

- 6. Xylose isomerase - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Metal Dependence of the Xylose Isomerase from Piromyces sp. E2 Explored by Activity Profiling and Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Properties of D-Xylose Isomerase from Streptomyces albus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization of (R)-Glyceraldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 13. mlsu.ac.in [mlsu.ac.in]

- 14. Production, purification and physicochemical characterization of D-xylose/glucose isomerase from Escherichia coli strain BL21 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Separation and purification of xylose oligomers using centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolic Function of D-Xylulose in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

D-xylulose, a five-carbon ketose, plays a pivotal role in mammalian carbohydrate metabolism, primarily through its intermediate, this compound-5-phosphate. While not a major dietary carbohydrate, its metabolism is intricately linked to the pentose phosphate pathway (PPP) and has significant implications for glucose homeostasis and hepatic lipogenesis. This technical guide provides a comprehensive overview of the metabolic pathways, enzymatic regulation, and signaling functions of this compound in mammalian cells. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the core metabolic and signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

This compound Metabolic Pathways in Mammalian Cells

In mammalian cells, this compound is primarily metabolized through the glucuronate-xylulose (GX) pathway, also known as the uronic acid pathway. This pathway connects glucose metabolism to the pentose phosphate pathway, independent of the initial steps of glycolysis.

The key steps in the metabolism of D-xylose and the subsequent formation of this compound are:

-

Reduction of D-xylose to Xylitol: D-xylose can be reduced to the sugar alcohol xylitol by D-xylose reductase (EC 1.1.1.21), an enzyme that utilizes NADPH or NADH as a cofactor.[1]

-

Oxidation of Xylitol to this compound: Xylitol is then oxidized to this compound by xylitol dehydrogenase (EC 1.1.1.9), also known as L-iditol 2-dehydrogenase, using NAD+ as a cofactor.[2][3]

-

Phosphorylation of this compound: this compound is subsequently phosphorylated to This compound-5-phosphate by the enzyme D-xylulokinase (EC 2.7.1.17), utilizing ATP.[4]

-

Entry into the Pentose Phosphate Pathway: this compound-5-phosphate is a key intermediate of the pentose phosphate pathway (PPP), where it can be interconverted with other sugar phosphates by transketolase and transaldolase.[5]

It is important to note that a minor pathway for this compound metabolism in rat hepatocytes has been proposed, involving fructokinase that can phosphorylate this compound to xylulose-1-phosphate. However, the flux through this pathway is considered to be less than 27% of the total this compound utilization.[6][7]

Quantitative Data on this compound Metabolism

This section summarizes key quantitative data related to the enzymes and intermediates of this compound metabolism in mammalian cells.

Table 1: Kinetic Parameters of Human D-Xylulokinase

| Parameter | Value | Cell/Tissue Type | Reference |

| Km for this compound | 24 ± 3 µM | Recombinant Human | [7] |

| kcat | 35 ± 5 s-1 | Recombinant Human | [7] |

| Ki for 5-deoxy-5-fluoro-D-xylulose | 25 ± 2 µM | Recombinant Human | [7] |

Table 2: Concentrations of this compound-5-Phosphate in Rat Liver

| Dietary Condition | This compound-5-Phosphate (nmol/g tissue) | Reference |

| 48-hour starved | 3.8 ± 0.3 | [8] |

| Ad libitum fed (standard chow) | 8.6 ± 0.3 | [8] |

| Meal-fed (fat-free diet) | 66.3 ± 8.3 | [8] |

Table 3: Pharmacokinetic Parameters of D-Xylose in Humans with Impaired Renal Function

| Parameter | Value | Condition | Reference |

| Elimination half-life | 138 ± 39 minutes | Impaired renal function | [9] |

| Absorption half-life | 62 ± 23 minutes | Impaired renal function | [9] |

Signaling Function of this compound-5-Phosphate

This compound-5-phosphate (Xu5P) is not merely a metabolic intermediate but also a critical signaling molecule in the regulation of hepatic glucose and lipid metabolism.[10][11] High glucose levels lead to an increase in the concentration of Xu5P through the pentose phosphate pathway.[10]

Xu5P allosterically activates protein phosphatase 2A (PP2A) .[10][11] This activation of PP2A has two major downstream effects:

-

Activation of Carbohydrate Response Element-Binding Protein (ChREBP): Activated PP2A dephosphorylates the transcription factor ChREBP.[10][11] Dephosphorylated ChREBP translocates to the nucleus and activates the transcription of genes involved in glycolysis and de novo lipogenesis, such as L-type pyruvate kinase (L-PK), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS).[10]

-

Activation of Phosphofructokinase-2 (PFK-2): PP2A also dephosphorylates the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), leading to the activation of its kinase domain and the synthesis of fructose-2,6-bisphosphate (F-2,6-P2). F-2,6-P2 is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[12]

The kinetics of these events in primary rat hepatocytes show that the formation of Xu5P is rapid, occurring within 30 minutes of high glucose exposure, while the nuclear translocation of ChREBP and subsequent gene transcription are slower processes, occurring over several hours.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

Measurement of D-Xylulokinase Activity in Mammalian Cell Lysates

This protocol is adapted from a coupled photometric assay used for recombinant human xylulokinase.[7]

Principle: The production of ADP by xylulokinase is coupled to the oxidation of NADH through the sequential action of pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors)

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2

-

ATP solution (100 mM)

-

Phosphoenolpyruvate (PEP) solution (50 mM)

-

NADH solution (10 mM)

-

Pyruvate kinase (PK) from rabbit muscle (e.g., Sigma)

-

Lactate dehydrogenase (LDH) from rabbit muscle (e.g., Sigma)

-

This compound solution (10 mM)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Cell Lysate Preparation:

-

Culture mammalian cells to the desired confluency.

-

Wash cells with ice-cold PBS and lyse them in cell lysis buffer on ice.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Reaction Mixture:

-

Prepare a master mix in the assay buffer containing final concentrations of:

-

1 mM ATP

-

1.5 mM PEP

-

0.25 mM NADH

-

~2 units/mL PK

-

~5 units/mL LDH

-

-

-

Enzymatic Assay:

-

Add 180 µL of the assay reaction mixture to each well of the microplate.

-

Add 10 µL of cell lysate (containing 10-50 µg of total protein) to each well.

-

Incubate the plate at 37°C for 5 minutes to allow for the depletion of any endogenous ADP and pyruvate.

-

Initiate the reaction by adding 10 µL of the this compound solution to achieve a final concentration range for kinetic analysis (e.g., 0-500 µM).

-

Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the kinetic curve.

-

Convert the rate to specific activity (µmol/min/mg protein) using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

Quantification of this compound in Biological Samples by HPLC

This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with refractive index (RI) detection.

Principle: this compound is separated from other sugars in a biological sample by HPLC on a carbohydrate analysis column and detected by a refractive index detector.

Materials:

-

HPLC system with a refractive index (RI) detector

-

Carbohydrate analysis column (e.g., Aminex HPX-87P)

-

Mobile phase: HPLC-grade water

-

Perchloric acid (PCA) for deproteinization

-

Potassium hydroxide (KOH) for neutralization

-

This compound standard solutions (0.1 - 10 mM)

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation:

-

For cell or tissue samples, homogenize in 2 volumes of ice-cold 6% (w/v) PCA.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant with 3 M KOH.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Set up the HPLC system with the carbohydrate analysis column.

-

Equilibrate the column with the mobile phase (water) at a flow rate of 0.6 mL/min and a column temperature of 80-85°C.

-

Inject 20 µL of the prepared sample or standard solutions.

-

Run the analysis for a sufficient time to allow for the elution of this compound.

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area of the this compound standards against their concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

-

Mandatory Visualizations

Diagram 1: this compound Metabolic Pathway in Mammalian Cells

Caption: Overview of the Glucuronate-Xylulose pathway for this compound metabolism.

Diagram 2: Signaling Cascade of this compound-5-Phosphate in Hepatic Lipogenesis

Caption: this compound-5-P activates lipogenesis via PP2A and ChREBP.

Diagram 3: Experimental Workflow for D-Xylulokinase Activity Assay

Caption: Workflow for the coupled photometric assay of D-xylulokinase activity.

Conclusion and Future Directions

The metabolism of this compound, though a minor pathway in overall carbohydrate flux, is of significant interest due to the potent signaling role of its product, this compound-5-phosphate, in regulating key metabolic processes. The intricate control of glycolysis and lipogenesis by Xu5P highlights a sophisticated mechanism by which cells sense and respond to carbohydrate availability. For researchers and drug development professionals, understanding this pathway offers potential therapeutic targets for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. Future research should focus on elucidating the tissue-specific regulation of the glucuronate-xylulose pathway and further characterizing the downstream targets of Xu5P-activated PP2A. The development of specific inhibitors for D-xylulokinase could also provide valuable tools to probe the physiological and pathological roles of this compound metabolism in vivo.

References

- 1. D-Xylose as a sugar complement regulates blood glucose levels by suppressing phosphoenolpyruvate carboxylase (PEPCK) in streptozotocin-nicotinamide-induced diabetic rats and by enhancing glucose uptake in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Xylitol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. microbenotes.com [microbenotes.com]

- 6. The involvement of liver fructokinase in the metabolism of this compound and xylitol in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The measurement of xylulose 5-phosphate, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Xylulose 5-phosphate - Wikipedia [en.wikipedia.org]

The Biological Significance of D-Xylulose in Yeast and Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylulose, a key ketopentose intermediate in pentose metabolism, plays a pivotal role in the cellular bioenergetics and biosynthetic precursor production in a wide range of yeasts and bacteria. As the second most abundant sugar in lignocellulosic biomass, the efficient catabolism of D-xylose and its isomer, this compound, is a cornerstone of metabolic engineering for biofuel and biochemical production. This technical guide provides an in-depth analysis of the biological significance of this compound, detailing its metabolic pathways, the kinetics of key enzymes, regulatory networks, and its broader implications in microbial physiology. This document summarizes quantitative data in structured tables, provides detailed experimental protocols, and visualizes complex pathways and workflows using the DOT language to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

This compound is a central metabolite in the conversion of D-xylose, a major component of hemicellulose, into valuable products. While Saccharomyces cerevisiae, the conventional workhorse for industrial fermentation, cannot naturally utilize D-xylose, it can metabolize this compound.[1] This has spurred significant research into engineering efficient D-xylose utilization pathways that converge on this compound. In bacteria, this compound is a direct intermediate in the primary pathway of D-xylose catabolism. Understanding the intricacies of this compound metabolism is therefore critical for optimizing microbial strains for the bioconversion of renewable feedstocks.

Metabolic Pathways of this compound

This compound is primarily metabolized through the Pentose Phosphate Pathway (PPP), where it is first phosphorylated to this compound-5-phosphate. This intermediate then enters the non-oxidative branch of the PPP, which ultimately generates intermediates for glycolysis and nucleotide biosynthesis.

This compound Formation

In Bacteria: Most bacteria utilize the enzyme D-xylose isomerase (XI) to directly convert D-xylose into this compound.[2][3] This is a single-step, reversible reaction.

In Yeast and Fungi: Eukaryotic microorganisms typically employ a two-step oxidoreductive pathway.[2][4]

-

D-xylose reductase (XR) reduces D-xylose to xylitol, consuming NADPH or NADH.

-

Xylitol dehydrogenase (XDH) then oxidizes xylitol to this compound, producing NADH.[5]

Entry into the Pentose Phosphate Pathway

Once formed, this compound is phosphorylated by xylulokinase (XK) to yield This compound-5-phosphate (X5P) .[1][6] X5P is a key intermediate of the non-oxidative pentose phosphate pathway. It can be interconverted with ribulose-5-phosphate and ribose-5-phosphate, and further converted to glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate by the enzymes transketolase and transaldolase.[7][8]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Xylulose 5-phosphate - Wikipedia [en.wikipedia.org]

- 8. This compound 5-phosphate metabolic process | SGD [yeastgenome.org]

An In-depth Technical Guide to the Chemical and Physical Properties of Crystalline D-Xylulose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylulose, a ketopentose monosaccharide, is a pivotal intermediate in the pentose phosphate pathway and plays a significant role in metabolic regulation. This technical guide provides a comprehensive overview of the known chemical and physical properties of crystalline this compound. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in metabolic research, enzyme kinetics, and the development of therapeutic agents targeting carbohydrate metabolism. This document consolidates available data on its structural, physical, and spectroscopic properties, alongside detailed experimental protocols for its characterization. Where data for this compound is limited, information on its aldose isomer, D-Xylose, is provided as a close structural analog.

Chemical and Physical Properties

| Property | Value | References |

| Chemical Formula | C₅H₁₀O₅ | [2] |

| Molar Mass | 150.13 g/mol | [2] |

| Appearance | Colorless, crystalline solid | [1] |

| Melting Point | 144 - 145 °C (for D-Xylose) | |

| Solubility | Soluble in water and methanol. | [1] |

| Specific Rotation [α]ᴅ²⁰ | +92° to +18.6° (in water, mutarotation) | |

| Crystal System (for D-Xylose) | Orthorhombic | |

| Space Group (for D-Xylose) | P2₁2₁2₁ |

Note: Some properties listed are for D-Xylose, the aldose isomer of this compound, due to the limited availability of specific data for crystalline this compound.

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of this compound. This section provides an overview of the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, which exists as a mixture of anomers in solution, NMR spectra will show multiple signals for each carbon and proton.

¹H NMR: The proton NMR spectrum of this compound in D₂O will exhibit complex multiplets in the region of 3.2 to 5.2 ppm. A spectrum for D-Xylose, its isomer, shows signals in a similar region, with anomeric protons appearing around 4.6 and 5.2 ppm.[3][4]

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Due to the presence of different anomeric forms in solution, more than five signals will be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of crystalline this compound is characterized by strong absorptions corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching vibrations |

| ~2900 | C-H stretching vibrations |

| ~1720 | C=O stretching vibration (ketone) |

| 1000-1200 | C-O stretching and O-H bending vibrations |

The broadness of the O-H stretching band is indicative of extensive hydrogen bonding in the crystalline lattice. The presence of a sharp peak around 1720 cm⁻¹ is characteristic of the ketone functional group.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically involves soft ionization techniques such as Electrospray Ionization (ESI) to observe the molecular ion. Under electron ionization (EI), fragmentation will occur.

Expected Fragmentation Pattern (EI-MS): The mass spectrum of D-Xylose, an isomer of this compound, shows a complex fragmentation pattern.[5] A similar pattern would be expected for this compound, with key fragments arising from the cleavage of C-C bonds and the loss of water molecules. Common fragments would include those corresponding to the loss of CH₂O (m/z 120), C₂H₄O₂ (m/z 90), and subsequent water molecules.

Experimental Protocols

This section details the methodologies for key experiments related to the characterization of crystalline this compound.

Crystallization of this compound

A general procedure for the crystallization of pentose sugars can be adapted for this compound.

Protocol:

-

Prepare a saturated solution of this compound in a mixture of ethanol and water (e.g., 1:1 v/v) at an elevated temperature (e.g., 40-50 °C).

-

Slowly cool the solution to room temperature to induce crystallization.

-

For obtaining high-quality single crystals suitable for X-ray diffraction, the slow evaporation of the solvent at a constant temperature is recommended.

-

Optionally, seed crystals can be introduced to promote controlled crystal growth.[1]

-

After crystal formation, the crystals are separated from the mother liquor by filtration.

-

The collected crystals are then washed with a cold solvent (e.g., cold ethanol) and dried under vacuum.[1]

Crystallization Workflow for this compound.

Melting Point Determination

The melting point of crystalline this compound can be determined using a standard capillary melting point apparatus.

Protocol:

-

Ensure the crystalline this compound sample is completely dry.

-

Finely powder a small amount of the crystals.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.[6]

Melting Point Determination Workflow.

Specific Rotation Measurement

The specific rotation of this compound is measured using a polarimeter.

Protocol:

-

Prepare a solution of crystalline this compound of a known concentration (c) in a suitable solvent (e.g., water).

-

Calibrate the polarimeter with the pure solvent.

-

Fill the polarimeter cell of a known path length (l) with the this compound solution, ensuring no air bubbles are present.

-

Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculate the specific rotation using the formula: [α]Tλ = α / (l * c).

-

Due to mutarotation, the optical rotation will change over time until an equilibrium value is reached. Measurements should be taken at initial dissolution and after several hours to observe this phenomenon.

Signaling Pathway of this compound-5-Phosphate

This compound is phosphorylated in the cell to this compound-5-phosphate (X5P), a key signaling molecule in carbohydrate metabolism. X5P is an allosteric activator of protein phosphatase 2A (PP2A).[7][8] Activated PP2A dephosphorylates and activates the transcription factor Carbohydrate-Responsive Element-Binding Protein (ChREBP).[9] Activated ChREBP then translocates to the nucleus and promotes the expression of genes involved in glycolysis and lipogenesis. There is some scientific debate, with some studies suggesting that glucose-6-phosphate, rather than xylulose-5-phosphate, is the primary activator of ChREBP.[3]

This compound-5-Phosphate Signaling Pathway.

Conclusion

This technical guide provides a consolidated resource on the chemical and physical properties of crystalline this compound for the scientific community. While there are gaps in the publicly available data, particularly concerning its definitive crystal structure and detailed spectroscopic analyses, the information presented herein, supplemented with data from its isomer D-Xylose, offers a robust starting point for further research and development. The detailed protocols and pathway diagrams aim to facilitate experimental design and a deeper understanding of the role of this compound in biological systems. Further crystallographic and spectroscopic studies on pure crystalline this compound are warranted to complete our understanding of this important metabolic intermediate.

References

- 1. D-Xylose Manufacturing Process Flow Chart -Xylose Production [bshingredients.com]

- 2. This compound | C5H10O5 | CID 5289590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glucose-6-phosphate mediates activation of the carbohydrate responsive binding protein (ChREBP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Carbohydrate Sensing Through the Transcription Factor ChREBP [frontiersin.org]

- 5. Xylose [webbook.nist.gov]

- 6. lcms.cz [lcms.cz]

- 7. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ChREBP: a glucose-activated transcription factor involved in the development of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Xylulose and its Nexus with the Glucuronate-Xylulose Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylulose, a key ketopentose sugar, occupies a critical juncture in carbohydrate metabolism, primarily through its role in the glucuronate-xylulose (GX) pathway. This pathway, active mainly in the liver and kidneys, serves as a crucial link between glucuronic acid metabolism and the pentose phosphate pathway (PPP), thereby influencing cellular biosynthesis and redox balance.[1][2] The final enzyme in this pathway, D-xylulokinase (XK), catalyzes the phosphorylation of this compound to this compound 5-phosphate (Xu5P), a potent regulator of glycolysis and lipogenesis.[1][2] This guide provides an in-depth technical overview of this compound and its intricate relationship with the GX pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the core metabolic and experimental processes. Understanding this connection is paramount for researchers investigating metabolic disorders and developing novel therapeutic interventions.

The Glucuronate-Xylulose Pathway: An Overview

The glucuronate-xylulose pathway is a metabolic sequence that converts D-glucuronate into this compound, which is then channeled into the pentose phosphate pathway.[3][4] This pathway is significant as it provides an alternative route for glucose metabolism and is a major source of intracellular this compound 5-phosphate.[1] The key enzymatic steps are outlined below:

-

D-Glucuronate is reduced to L-Gulonate .

-

L-Gulonate is oxidized to 3-keto-L-gulonate .

-

3-keto-L-gulonate is decarboxylated to L-Xylulose .

-

L-Xylulose is reduced to Xylitol by L-xylulose reductase.[5]

-

Xylitol is oxidized to This compound by xylitol dehydrogenase (XDH).[6]

-

This compound is phosphorylated to This compound 5-phosphate by D-xylulokinase (XK).[1][7]

This compound 5-phosphate then enters the non-oxidative branch of the pentose phosphate pathway, where it is a key intermediate.[6]

Visualization of the Glucuronate-Xylulose Pathway

Quantitative Data on Key Enzymes

The efficiency and regulation of the glucuronate-xylulose pathway are dictated by the kinetic properties of its constituent enzymes. A summary of key quantitative data for human and E. coli enzymes is presented below.

| Enzyme | Organism | Substrate | Km | kcat | Reference |

| D-Xylulokinase (hXK) | Homo sapiens | This compound | 24 ± 3 µM | 35 ± 5 s-1 | [1][2] |

| D-Xylulokinase (XylB) | Escherichia coli | This compound | 0.29 mM | 255 s-1 | [7] |

| D-Ribulose | 14 mM | 235 s-1 | [7] | ||

| Xylitol | 127 mM | 237 s-1 | [7] | ||

| Xylitol Dehydrogenase (AfXDH) | Aspergillus flavus | Xylitol | 16.9 mM | - | [8] |

| Sorbitol | 16.2 mM | - | [8] |

Experimental Protocols

Accurate quantification of this compound and the activity of related enzymes is crucial for studying the glucuronate-xylulose pathway. This section details common experimental methodologies.

Quantification of this compound

A widely used method for D-xylose determination, which can be adapted for this compound, is the phloroglucinol colorimetric assay.[9]

Protocol: Phloroglucinol Assay for D-Xylose (Adaptable for this compound)

-

Sample Preparation:

-

Reagent Preparation:

-

Prepare a fresh phloroglucinol color reagent.[9]

-

-

Reaction:

-

Measurement:

-

Read the absorbance of the solutions at 554 nm using a spectrophotometer.[9]

-

Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.

-

Assay of D-Xylulokinase Activity

A coupled photometric assay is a sensitive method to determine the kinetic parameters of D-xylulokinase.[1]

Protocol: Coupled Photometric Assay for D-Xylulokinase (hXK)

-

Assay Mixture Preparation:

-

Prepare an assay solution containing: 50 mM Tris/HCl, 150 mM NaCl, 250 µM NADH, 1.5 mM MgCl₂, 1.8 units of pyruvate kinase, 12 units of lactate dehydrogenase, 2 mM phosphoenolpyruvate, and 600 µM ATP.[1]

-

-

Enzyme Addition:

-

Add a known concentration of purified hXK (e.g., 1.6 nM) to the assay mixture.[1]

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the mixture for 5 minutes at 25°C.[1]

-

Initiate the reaction by adding varying concentrations of this compound (e.g., 0–200 µm).[1]

-

Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, using a spectrophotometer. The rate of ADP production, which is coupled to NADH oxidation, is directly proportional to the hXK activity.

-

Quantification of Pentose Phosphate Pathway Intermediates

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the comprehensive and quantitative analysis of pentose phosphate pathway intermediates, including this compound 5-phosphate.[10][11][12]

Protocol: LC-MS for PPP Metabolite Quantification

-

Sample Extraction:

-

Extract metabolites from cells or tissues using appropriate solvents and procedures to quench metabolic activity.

-

-

Derivatization (Optional but Recommended):

-

Internal Standards:

-

LC-MS Analysis:

Experimental Workflow Visualizations

This compound in Drug Development and Metabolic Disorders

The central role of this compound and the glucuronate-xylulose pathway in linking carbohydrate metabolism to lipogenesis makes it a potential target for therapeutic intervention in metabolic diseases such as obesity and type-2 diabetes.[1] The product of D-xylulokinase, this compound 5-phosphate, is a key signaling molecule that activates protein phosphatase 2A, which in turn dephosphorylates and activates key enzymes in glycolysis and lipogenesis.

Inhibition of D-xylulokinase could potentially mitigate excessive lipid accumulation.[1] The development of specific inhibitors for this enzyme is an active area of research, with compounds like 5-deoxy-5-fluoro-D-xylulose showing competitive inhibition of human D-xylulokinase.[1] Understanding the structure and function of the enzymes in the glucuronate-xylulose pathway is therefore critical for the rational design of such inhibitors.

Conclusion

This compound is a pivotal metabolite that integrates glucuronic acid metabolism with the central carbon metabolism of the pentose phosphate pathway. The glucuronate-xylulose pathway represents the primary route for its synthesis in mammals, and the subsequent phosphorylation by D-xylulokinase to this compound 5-phosphate has profound regulatory implications for cellular energy and lipid homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further elucidate the roles of this compound and the glucuronate-xylulose pathway in health and disease, and to explore their potential as therapeutic targets.

References

- 1. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and function of human xylulokinase, an enzyme with important roles in carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of xylulose-5-phosphate | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. A novel pathway for fungal D-glucuronate catabolism contains an L-idonate forming 2-keto-L-gulonate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 7. uniprot.org [uniprot.org]

- 8. Frontiers | Characterization of a xylitol dehydrogenase from Aspergillus flavus and its application in l-xylulose production [frontiersin.org]

- 9. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of Pentose Phosphate Pathway (PPP) Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

Unveiling the Stereochemical Landscape of D-Xylulose: A Technical Guide for Researchers

An In-depth Exploration of the Stereochemistry, Analysis, and Biological Significance of D-Xylulose for Researchers, Scientists, and Drug Development Professionals.

This compound, a ketopentose monosaccharide, plays a crucial role in central metabolic pathways and is gaining increasing attention in biomedical research. A thorough understanding of its stereochemistry is fundamental for elucidating its biological functions and for the rational design of therapeutic agents. This technical guide provides a comprehensive overview of the stereochemical properties of this compound, detailed experimental protocols for its analysis, and insights into its involvement in key biological pathways.

Core Stereochemical and Physicochemical Properties

This compound, with the systematic IUPAC name (3S,4R)-1,3,4,5-tetrahydroxypentan-2-one, is the D-enantiomer of xylulose.[1] Its stereochemical configuration is pivotal to its biological activity and recognition by enzymes. The quantitative physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₅ | [1] |

| Molar Mass | 150.13 g/mol | [1] |

| Melting Point | 15 °C | |

| Specific Rotation ([α]D) | Data not available |

Experimental Protocols for Stereochemical Determination

The precise determination of the stereochemistry of this compound relies on a combination of analytical techniques. Below are detailed methodologies for key experiments.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral substance, a fundamental characteristic of enantiomers.

Objective: To determine the optical rotation of this compound.

Materials:

-

This compound sample

-

High-purity solvent (e.g., water)

-

Volumetric flask

-

Analytical balance

-

Polarimeter (e.g., sodium D-line at 589 nm)

-

Sample cell (1 dm path length)

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the solvent in a volumetric flask to achieve a specific concentration (e.g., 1 g/100 mL). Ensure complete dissolution.

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled sample cell to set the zero point.

-

Measurement: Fill the sample cell with the this compound solution, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.

-

Data Acquisition: Record the observed angle of rotation (α). Repeat the measurement multiple times to ensure accuracy and calculate the average.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-